(4-(Thiophen-3-yl)phenyl)methanol
Overview
Description
(4-(Thiophen-3-yl)phenyl)methanol is an organic compound that features a thiophene ring attached to a phenyl group, which is further connected to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Thiophen-3-yl)phenyl)methanol typically involves the reaction of thiophene derivatives with phenyl compounds. One common method is the reduction of (4-(Thiophen-3-yl)phenyl)methanone using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere at temperatures ranging from 0 to 20°C . This reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reduction reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(4-(Thiophen-3-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (4-(Thiophen-3-yl)phenyl)methanone.
Reduction: The compound can be reduced to form (4-(Thiophen-3-yl)phenyl)methane.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: (4-(Thiophen-3-yl)phenyl)methanone.
Reduction: (4-(Thiophen-3-yl)phenyl)methane.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
(4-(Thiophen-3-yl)phenyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Thiophen-3-yl)phenyl)methanol is not fully elucidated. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The thiophene ring may play a crucial role in binding to these targets, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
(4-(Benzo[b]thiophen-3-yl)phenyl)methanol: Similar structure but with a benzo[b]thiophene ring instead of a thiophene ring.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
(4-(Thiophen-3-yl)phenyl)methanol is unique due to its specific combination of a thiophene ring and a phenyl group connected to a methanol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4-thiophen-3-ylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8,12H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHJEXSFOWCTHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569821 | |
Record name | [4-(Thiophen-3-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160278-20-6 | |
Record name | [4-(Thiophen-3-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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